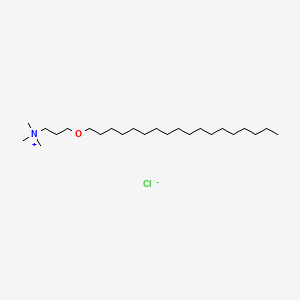
4-Chloro-2-iodopyridin-3-ol
説明
4-Chloro-2-iodopyridin-3-ol (4-CIP) is an organoiodine compound with a pyridine ring and a chlorine atom at the 4-position. It is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
科学的研究の応用
Water Oxidation Catalysis
Mononuclear Ru(II) complexes, including those derived from ligands related to 4-Chloro-2-iodopyridin-3-ol, have shown significant potential in catalyzing water oxidation. A study investigated a family of 28 Ru(II) complexes, highlighting the role of halogenated ligands in enhancing catalytic activity. Type-2 iodo-catalysts, in particular, demonstrated first-order behavior in water oxidation without requiring water-halogen exchange, underscoring the importance of halogen ligands in catalytic efficiency and the potential impact of steric hindrance around the metal center (Kaveevivitchai et al., 2012).
Electrophilic Chlorination
4-Chloro-2-iodopyridin-3-ol and related compounds have been explored for their electrophilic chlorination capabilities. Using 1-chloro-1,2-benziodoxol-3-one, efficient chlorination of heterocycles, arenes, and pharmaceuticals has been achieved. This reagent, showcasing the practicality and efficiency of halogenation methods, presents potential for industrial applications due to its easy preparation, recyclability, and stability (Wang et al., 2016).
Inhibition of Transthyretin Fibrillogenesis
Compounds incorporating the 4-Chloro-2-iodopyridin-3-ol scaffold have been designed as inhibitors of transthyretin (TTR) fibrillogenesis, a process implicated in amyloid diseases. The introduction of iodine atoms into these structures has been shown to yield inhibitors that effectively prevent amyloid fibril formation by TTR, including wild type and mutant variants. This highlights the potential of halogenated bipyridines as templates for developing new inhibitors of TTR amyloidogenesis (Dessì et al., 2020).
Halogen Bonding in Crystal Engineering
The role of halogen bonding, particularly involving iodine atoms as in 4-Chloro-2-iodopyridin-3-ol, has been studied in the context of crystal engineering. Halobismuthates with 3-iodopyridinium cations illustrate how halogen⋯halogen contacts significantly influence crystal packing, offering insights into the design of materials with specific structural properties. Theoretical estimations of interaction energies further underscore the relevance of halogen bonding in material science (Gorokh et al., 2019).
特性
IUPAC Name |
4-chloro-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJMBFLGVEVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598933 | |
| Record name | 4-Chloro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodopyridin-3-ol | |
CAS RN |
188057-56-9 | |
| Record name | 4-Chloro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)
![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)







